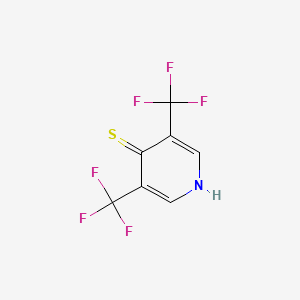

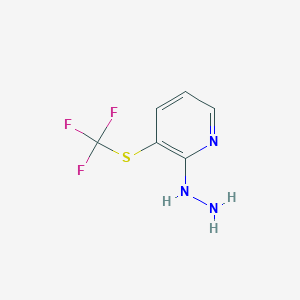

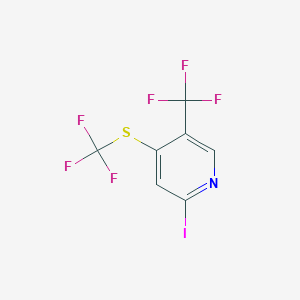

3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethyl groups are commonly found in various organic compounds, including pharmaceuticals and agrochemicals . They can significantly affect the properties of the molecules they are part of, such as their reactivity, stability, and biological activity .

Molecular Structure Analysis

The trifluoromethyl group is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom. It is often used in pharmaceuticals and agrochemicals due to its ability to modify the chemical and biological properties of molecules .Chemical Reactions Analysis

Trifluoromethyl-containing compounds can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution, addition, and elimination reactions .Physical And Chemical Properties Analysis

Trifluoromethyl groups can significantly affect the physical and chemical properties of the molecules they are part of. They can increase the molecule’s stability, reactivity, and lipophilicity .Scientific Research Applications

3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% has been widely used in scientific research due to its unique properties. It is an important reagent for the synthesis of a variety of compounds, and can also be used as a catalyst in organic reactions. Furthermore, 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% is a versatile compound with a wide range of applications in materials science, biochemistry, and pharmaceuticals.

In materials science, 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% has been used in the synthesis of polymers and other materials. It has also been used in the synthesis of metal-organic frameworks (MOFs), which are materials with a wide range of applications in catalysis and gas storage. In biochemistry, 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% has been used in the synthesis of peptides and other biomolecules. In pharmaceuticals, 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% has been used in the synthesis of drugs and other compounds.

Mechanism of Action

Target of Action

Mode of Action

It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that similar compounds have been found to inhibit the growth of planktonic gram-positive bacteria .

Result of Action

Action Environment

It’s known that the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% in lab experiments include its low cost, its versatility, and its reactivity. Furthermore, it is a non-toxic compound and is not believed to have any adverse effects on the body. The main limitation of 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% is its lack of stability in air. It is therefore important to store the compound in an airtight container and to use it quickly after it is opened.

Future Directions

There are a number of potential future directions for the use of 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97%. One potential direction is the use of 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% in the synthesis of new materials and polymers. Additionally, 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% could be used in the synthesis of new drugs and other compounds for pharmaceutical applications. Furthermore, 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% could be used in the synthesis of new catalysts for organic reactions. Finally, 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% could be used in the synthesis of new biomolecules for use in biochemistry and biomedical research.

Synthesis Methods

The synthesis of 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% is relatively simple and involves the reaction of pyridine with trifluoromethanesulfonic anhydride (TFSA) in the presence of an aqueous base. The reaction proceeds in two steps, first forming an intermediate thione, which is then converted to 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% by the addition of trifluoromethyl bromide. The reaction can be carried out in a variety of solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF).

Safety and Hazards

properties

IUPAC Name |

3,5-bis(trifluoromethyl)-1H-pyridine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6NS/c8-6(9,10)3-1-14-2-4(5(3)15)7(11,12)13/h1-2H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFVQAKKYFCFKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)C(=CN1)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350613.png)